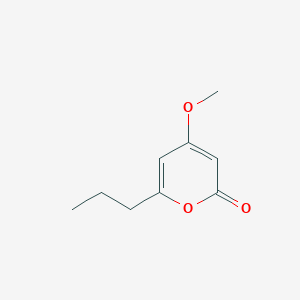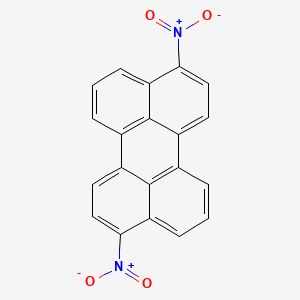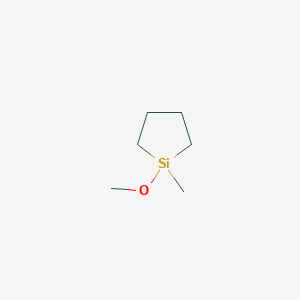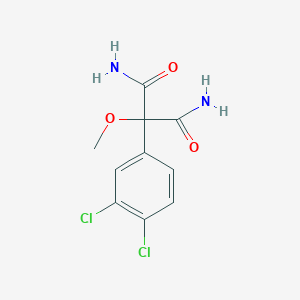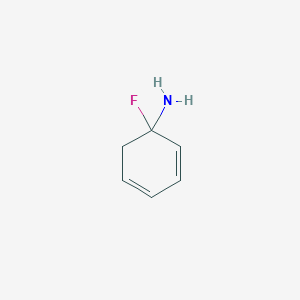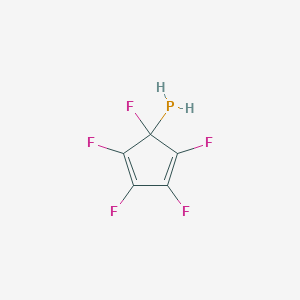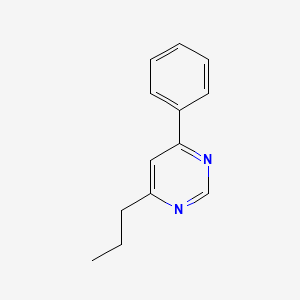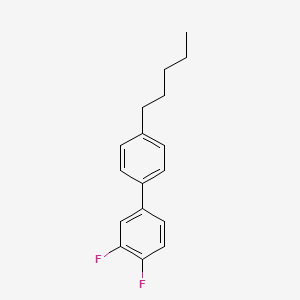
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- is an organic compound with the molecular formula C12H17IO3. This compound is characterized by the presence of a benzene ring substituted with a 3-iodopropyl group and three methoxy groups at the 1, 2, and 3 positions. It is a derivative of benzene and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- typically involves the iodination of a suitable precursor. One common method is the reaction of 1,2,3-trimethoxybenzene with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 5-(3-hydroxypropyl)-1,2,3-trimethoxybenzene, 5-(3-cyanopropyl)-1,2,3-trimethoxybenzene, etc.
Oxidation: Formation of 5-(3-iodopropyl)-1,2,3-trimethoxybenzaldehyde or 5-(3-iodopropyl)-1,2,3-trimethoxybenzoic acid.
Reduction: Formation of 5-(3-propyl)-1,2,3-trimethoxybenzene.
Applications De Recherche Scientifique
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding. The methoxy groups can modulate the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,2,3-trimethoxy-: Lacks the 3-iodopropyl group, making it less reactive in substitution reactions.
Benzene, 5-(3-bromopropyl)-1,2,3-trimethoxy-: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Benzene, 5-(3-chloropropyl)-1,2,3-trimethoxy-: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it valuable in synthetic chemistry and potential biological applications.
Propriétés
Numéro CAS |
91562-22-0 |
|---|---|
Formule moléculaire |
C12H17IO3 |
Poids moléculaire |
336.17 g/mol |
Nom IUPAC |
5-(3-iodopropyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C12H17IO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
YZJPHEIDTXYDSE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


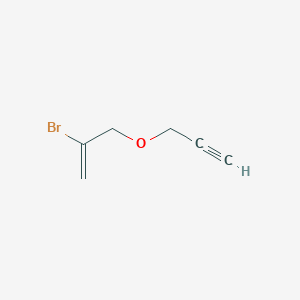


methanone](/img/structure/B14372107.png)
